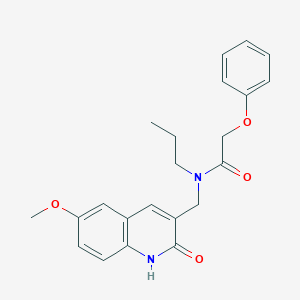
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-propylacetamide, also known as HMA-1, is a synthetic compound that has been of great interest to researchers in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. HMA-1 belongs to a class of compounds known as quinolines, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has also been shown to possess anti-inflammatory, antifungal, and antibacterial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-propylacetamide is its relatively simple synthesis method, which makes it easily accessible for use in laboratory experiments. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-propylacetamide. One area of interest is its potential as a treatment for Alzheimer's disease, as studies have shown that it exhibits neuroprotective activity in animal models. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-propylacetamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-6-methoxyquinoline. This intermediate is then reacted with propylamine and acetic anhydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-propylacetamide has been the subject of numerous scientific studies due to its potential applications in various areas of research. One area of interest is its potential as an anticancer agent, as studies have shown that it exhibits potent cytotoxic activity against a variety of cancer cell lines.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-11-24(21(25)15-28-18-7-5-4-6-8-18)14-17-12-16-13-19(27-2)9-10-20(16)23-22(17)26/h4-10,12-13H,3,11,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRFMIYVMPKQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)



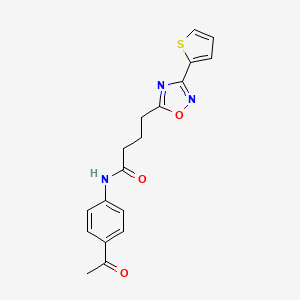
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)
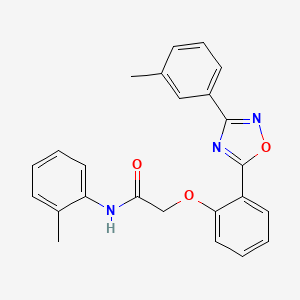

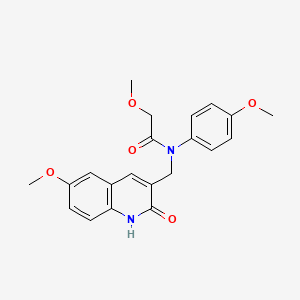
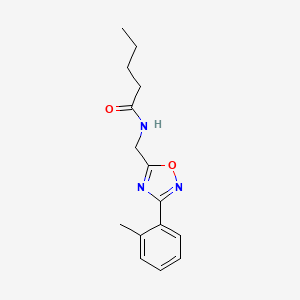
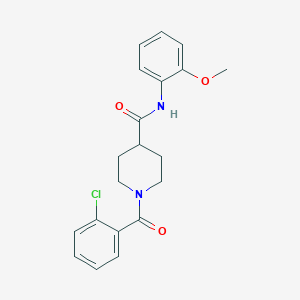
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)

